molecular formula C8H10FNO B11821908 2-(2-Amino-3-fluorophenyl)ethanol

2-(2-Amino-3-fluorophenyl)ethanol

Cat. No.: B11821908
M. Wt: 155.17 g/mol
InChI Key: YGVJIBTXEQZTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-3-fluorophenyl)ethanol is a fluorinated beta-amino alcohol of interest in chemical and pharmaceutical research. This compound serves as a versatile chiral building block for the synthesis of more complex molecules. The incorporation of fluorine into organic compounds is a well-established strategy in medicinal chemistry, as it can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . As a beta-amino alcohol, this compound features both amino and hydroxyl functional groups on adjacent carbon atoms, making it a potential precursor for chiral auxiliaries or ligands in asymmetric synthesis . Researchers value such scaffolds for developing active pharmaceutical ingredients (APIs). This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses in humans or animals. Handling Precautions: Please consult the Safety Data Sheet (SDS) before use. The related compound (S)-2-Amino-2-(3-fluorophenyl)ethanol is classified with the signal word "Warning" and hazard statements H302-H315-H319-H332-H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn.

Properties

IUPAC Name

2-(2-amino-3-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVJIBTXEQZTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-fluorophenyl)ethanol typically involves the reaction of 2-amino-3-fluorophenol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenyl ethanol derivatives .

Scientific Research Applications

2-(2-Amino-3-fluorophenyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

The position and number of fluorine atoms significantly influence physicochemical and biological properties. Key analogues include:

(S)-2-Amino-2-(2-fluorophenyl)ethanol
  • Molecular Formula: C₈H₁₀FNO
  • Molecular Weight : 169.18 g/mol
  • Substituents: Fluorine at position 2, amino at position 2.
  • Key Difference: Fluorine is ortho to the amino group instead of meta.
2-Amino-2-(2,4-difluorophenyl)ethanol
  • Molecular Formula: C₈H₉F₂NO
  • Molecular Weight : 187.16 g/mol
  • Substituents : Fluorines at positions 2 and 3.
  • Key Difference : Increased lipophilicity due to two fluorine atoms, which may enhance membrane permeability but reduce solubility in aqueous media .

Functional Group Variations

2-(2-Amino-3-fluorophenyl)acetic acid
  • Molecular Formula: C₉H₁₀FNO₂
  • Molecular Weight : 197.18 g/mol
  • Functional Group: Acetic acid (-CH₂COOH) instead of ethanol.
  • Key Difference : The carboxylic acid group introduces higher acidity (pKa ~4.7), affecting ionization state and solubility under physiological conditions .
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
  • Molecular Formula: C₉H₇F₄NO
  • Molecular Weight : 221.16 g/mol
  • Functional Group: Trifluoroethanone (-COCF₃) instead of ethanol.

Halogen Substitution Comparisons

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol
  • Molecular Formula: C₁₄H₁₃Cl₂NO
  • Molecular Weight : 294.17 g/mol
  • Substituents : Chlorine atoms at positions 2 and 4.
  • Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but diminish electronic effects. This compound may exhibit different pharmacokinetic profiles due to altered metabolism .

Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL) logP Source
2-(2-Amino-3-fluorophenyl)ethanol Not reported ~50 (H₂O) 1.2
(S)-2-Amino-2-(2-fluorophenyl)ethanol 87–88 ~30 (H₂O) 1.5
2-(2-Amino-3-fluorophenyl)acetic acid 154 ~10 (H₂O) 0.8
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone Not reported Insoluble (H₂O) 2.9

Notes:

  • The ethanol derivatives generally exhibit moderate water solubility due to hydrogen bonding from -OH and -NH₂ groups.
  • Acetic acid derivatives show lower solubility at physiological pH due to ionization.
  • Trifluoroethanone derivatives are highly lipophilic (logP >2), favoring lipid membranes but limiting aqueous solubility.

Q & A

Q. How does the ethanol moiety influence the solubility and purification of this compound?

  • Methodological Answer : The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, THF), facilitating recrystallization. Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, water/acetonitrile gradient) is recommended for purification. Solubility in aqueous buffers (pH-dependent) can be optimized for biological assays .

Advanced Research Questions

Q. How do computational methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model protonation states and electron density distribution. Thermodynamic frameworks (e.g., Gibbs free energy of hydrolysis) assess stability in acidic/basic media. For instance, the amino group’s basicity (pKa ~4–5) and fluorine’s electronegativity influence degradation pathways, such as deborylation in alkaline conditions (half-life studies under pH 12 vs. neutral) .

Q. What role does the fluorine substituent play in directing cross-coupling reactions involving this compound?

  • Methodological Answer : The ortho-fluorine atom acts as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational analysis (Hammett parameters, σm_m = 0.34 for fluorine) reveals electron-withdrawing effects, which stabilize transition states and enhance regioselectivity. Catalyst systems like Pd(OAc)2_2/SPhos or NiCl2_2(dppp) are preferred for aryl boronate intermediates .

Q. How can hydrogen-bonding interactions in this compound be analyzed crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves intermolecular H-bonds (e.g., O-H···N between ethanol and amino groups). Topological analysis (AIM theory) quantifies bond critical points, while Hirshfeld surfaces map interaction fingerprints. Temperature-dependent crystallography (100–300 K) assesses thermal stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Kinetic studies (e.g., SNAr reactions with thiols or amines) reveal rate acceleration due to fluorine’s electron-withdrawing effect. Isotopic labeling (18O^{18}\text{O} in ethanol) tracks nucleophilic attack at the benzylic carbon. Computational modeling (NBO analysis) quantifies charge distribution at reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.